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Compound of Interest

Compound Name: LP-471756

Cat. No.: B15606455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LP-471756, identified by the CAS number 413605-11-5, is a small molecule antagonist of the

G protein-coupled receptor 139 (GPR139).[1][2][3] GPR139 is an orphan receptor

predominantly expressed in the central nervous system, suggesting its involvement in

neurological processes. This technical guide provides a comprehensive overview of LP-
471756, including its biochemical properties, mechanism of action, and relevant experimental

protocols to facilitate further research and drug development efforts.

Chemical and Physical Properties
LP-471756 is chemically known as 4-cyclohexyl-N-(2-methylphenyl)benzenesulfonamide. Its

fundamental properties are summarized in the table below.
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Property Value

CAS Number 413605-11-5

Molecular Formula C₁₉H₂₃NO₂S

Molecular Weight 329.46 g/mol

IUPAC Name
4-cyclohexyl-N-(2-

methylphenyl)benzenesulfonamide

Appearance White to off-white solid

Storage Store at -20°C for long-term stability.

Pharmacological Data
LP-471756 has been characterized as a potent antagonist of GPR139. The primary

quantitative data available for its activity is its half-maximal inhibitory concentration (IC₅₀)

against agonist-stimulated cyclic adenosine monophosphate (cAMP) production.

Parameter Value Cell Line Agonist Reference

IC₅₀ 640 nM

HEK293F cells

expressing

human GPR139

LP-360924 [1]

Mechanism of Action and Signaling Pathways
LP-471756 exerts its antagonistic effect by blocking the signaling of GPR139. GPR139 is

known to couple to multiple G protein families, including Gαs, Gαi/o, and Gαq/11, leading to the

modulation of various downstream signaling cascades. The primary mechanism of action of

LP-471756 is the inhibition of agonist-induced Gαs signaling, which results in the attenuation of

adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels.

The signaling pathways associated with GPR139 are complex and can involve crosstalk with

other receptors. The following diagram illustrates the primary signaling pathway inhibited by

LP-471756.
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Figure 1: GPR139 Gαs Signaling Pathway and Inhibition by LP-471756.

Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the

antagonist activity of LP-471756.
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cAMP Measurement Assay for GPR139 Antagonism
This protocol is adapted from the methods described in the primary literature identifying LP-
471756.

Objective: To determine the potency of LP-471756 in inhibiting agonist-induced cAMP

production in cells expressing human GPR139.

Materials:

HEK293F cells stably expressing human GPR139

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics,

and a selection agent (e.g., G418)

LP-471756

GPR139 agonist (e.g., LP-360924)

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

cAMP assay kit (e.g., HTRF-based or similar)

384-well white assay plates

Procedure:

Cell Culture: Maintain HEK293F-hGPR139 cells in appropriate culture medium at 37°C in a

humidified atmosphere with 5% CO₂.

Cell Plating: On the day of the assay, harvest cells and resuspend in assay buffer. Dispense

10 µL of the cell suspension (typically 1 x 10⁶ cells/mL) into each well of a 384-well plate.

Antagonist Addition: Prepare serial dilutions of LP-471756 in assay buffer. Add 5 µL of the

antagonist dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer.

Incubation: Incubate the plate at room temperature for 15-30 minutes.
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Agonist Stimulation: Prepare the GPR139 agonist at a concentration that elicits

approximately 80% of its maximal response (EC₈₀). Add 5 µL of the agonist solution to all

wells except for the negative control wells (which receive 5 µL of assay buffer).

Second Incubation: Incubate the plate at room temperature for 30-60 minutes.

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the

manufacturer's instructions of the chosen cAMP assay kit.

Data Analysis: Plot the cAMP signal as a function of the logarithm of the LP-471756
concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Figure 2: Experimental Workflow for the GPR139 Antagonist cAMP Assay.
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Synthesis
A detailed, step-by-step synthesis protocol for LP-471756 is not publicly available in the

reviewed literature. However, the general synthesis of N-arylsulfonamides can be achieved

through the reaction of a sulfonyl chloride with an appropriate aniline derivative. For LP-
471756, this would involve the reaction of 4-cyclohexylbenzene-1-sulfonyl chloride with 2-

methylaniline (o-toluidine).

4-Cyclohexylbenzene-
1-sulfonyl chloride

+

2-Methylaniline
(o-toluidine) Reaction LP-471756

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. LP-471756 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

3. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [LP-471756 (CAS: 413605-11-5): A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606455#lp-471756-cas-number-413605-11-5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15606455?utm_src=pdf-body
https://www.benchchem.com/product/b15606455?utm_src=pdf-body
https://www.benchchem.com/product/b15606455?utm_src=pdf-body
https://www.benchchem.com/product/b15606455?utm_src=pdf-body-img
https://www.benchchem.com/product/b15606455?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/lp-471756.html
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=biology&ligandId=8774
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=biology&ligandId=8774
https://pmc.ncbi.nlm.nih.gov/articles/PMC7318219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7318219/
https://www.benchchem.com/product/b15606455#lp-471756-cas-number-413605-11-5
https://www.benchchem.com/product/b15606455#lp-471756-cas-number-413605-11-5
https://www.benchchem.com/product/b15606455#lp-471756-cas-number-413605-11-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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